Home > Products > Screening Compounds P67851 > 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide - 896160-66-0

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

Catalog Number: EVT-2600022
CAS Number: 896160-66-0
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound belonging to the benzamide class, characterized by the presence of an amino group at the 5th position, a methoxy group at the 2nd position, and a pyridin-3-yl moiety attached to the nitrogen atom of the benzamide. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological receptors and enzymes.

Source

This compound can be synthesized from commercially available precursors, including 2-methoxybenzoic acid and 3-aminopyridine. Its synthesis involves various chemical reactions that modify these starting materials into the desired product .

Classification

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is classified as:

  • Benzamide Derivative: It features a benzamide core structure.
  • Amino Compound: The presence of an amino group contributes to its reactivity and biological activity.
  • Methoxy Compound: The methoxy group enhances its solubility and potential biological interactions.
Synthesis Analysis

Methods

The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves several key steps:

  1. Preparation of Acyl Chloride: The carboxylic acid group of 2-methoxybenzoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
  2. Amidation Reaction: The resulting acyl chloride is then reacted with 3-aminopyridine to form the corresponding amide.
  3. Amination: The intermediate product undergoes an amination reaction to introduce the amino group at the desired position on the benzamide core .

Technical Details

The reaction conditions generally include:

  • Use of solvents such as dichloromethane for dissolution.
  • Controlled temperatures during the amidation process to ensure optimal yield and purity.
  • Monitoring of reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C12H12N2O2
  • Molecular Weight: Approximately 220.24 g/mol
  • Key functional groups: Amino group (-NH₂), Methoxy group (-OCH₃), Benzamide structure.
Chemical Reactions Analysis

Types of Reactions

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide can undergo several types of chemical reactions:

  1. Substitution Reactions: The methoxy or amino groups can be substituted under appropriate conditions.
  2. Oxidation and Reduction: The amino group may be oxidized to form nitro derivatives or reduced further.
  3. Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Technical Details

Common reagents and conditions used in these reactions include:

  • Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic substitutions.
  • Oxidation: Potassium permanganate or hydrogen peroxide as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents .
Mechanism of Action

Process

The mechanism of action for 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide primarily involves its interaction with biological targets, particularly receptor tyrosine kinases. This interaction may modulate pathways related to cell growth and differentiation, which is significant in cancer treatment contexts .

Data

Pharmacokinetic studies suggest that this compound has favorable bioavailability profiles, making it a candidate for therapeutic applications against various diseases, including cancer.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a pale yellow crystalline solid.
  • Melting Point: Reported around 242–244 °C.

Chemical Properties

Chemical properties encompass:

  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting specific enzymes and receptors involved in disease pathways.
  2. Biological Studies: Used in research related to enzyme inhibition and receptor binding studies, particularly in cancer biology.
  3. Materials Science: Explored for potential applications in developing novel materials with specific electronic or optical properties .
Introduction to 5-Amino-2-Methoxy-N-(Pyridin-3-yl)Benzamide in Medicinal Chemistry

Structural Significance in Kinase Inhibition and Anticancer Drug Design

The molecular architecture of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide embodies critical pharmacophoric elements for kinase inhibition. Its core consists of a benzamide scaffold linked to a pyridin-3-yl moiety via an amide bond, enabling dual hydrogen-bonding capabilities essential for ATP-competitive binding. The meta-positioned amino group (-NH₂) on the benzoyl ring serves as a hydrogen bond donor, while the pyridinyl nitrogen acts as an acceptor, collectively facilitating interactions with kinase hinge regions. This configuration allows the compound to occupy both the adenine-binding pocket and adjacent hydrophobic regions within kinase catalytic domains [3] [5].

Conformational flexibility imparted by the rotatable amide bond enables adaptive binding to diverse kinase targets. The ortho-methoxy group (-OCH₃) strategically reduces steric hindrance while influencing electronic distribution across the benzoyl ring. Computational analyses reveal that this substituent modulates the compound’s dipole moment (∼3.2 D) and optimizes π-stacking interactions with conserved tyrosine residues (e.g., Tyr867 in PI3Kγ) [3] [8]. These features exemplify structure-based drug design principles applied to kinase inhibitors, where subtle modifications significantly impact target engagement.

Table 1: Key Structural Features and Their Functional Roles in Kinase Binding

Structural FeatureRole in Kinase InhibitionTarget Interactions
Pyridin-3-yl ringHydrogen bond acceptorHinge region backbone NH (e.g., Val882)
5-Amino group (-NH₂)Hydrogen bond donorCatalytic loop residues (e.g., Asp841 in PI3Kγ)
Amide linker (-CONH-)Dual H-bond donor/acceptor; conformational adaptabilityWater-mediated interactions or direct kinase H-bonds
2-Methoxy group (-OCH₃)Steric modulation; electronic effectsHydrophobic pocket occupancy; π-stacking with aromatic residues

The compound’s significance extends to fragment-based drug discovery (FBDD), where its low molecular weight (243 g/mol) and ligand efficiency (≥0.35) serve as starting points for optimizing selective kinase inhibitors. Derivatives generated by appending hydrophobic substituents to the 5-amino group or pyridinyl ring exhibit enhanced potency against PERK and PI3K isoforms while maintaining favorable physicochemical properties [5] [8]. This scaffold has yielded compounds with IC₅₀ values <100 nM in biochemical assays, validating its utility in anticancer lead optimization.

Historical Development of Benzamide-Based Therapeutics

Benzamide derivatives emerged as therapeutic agents in the 1970s with antiemetic and antipsychotic applications, but their transition to oncology began with discoveries linking substituted benzamides to kinase modulation. Early leads like ortho-anisamides demonstrated weak protein-binding properties, prompting strategic incorporation of nitrogen-containing heterocycles to enhance target affinity. The fusion of pyridinyl rings with benzamide cores in the 2000s marked a pivotal advancement, yielding scaffolds capable of simultaneous hydrogen bonding and hydrophobic interactions critical for kinase inhibition [4] [10].

Notably, 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide evolved from structure-activity relationship (SAR) studies on nilotinib-inspired compounds. Researchers hybridized its benzamide segment with imidazole-based kinase inhibitors, leading to multitarget agents active against BCR-ABL and heme oxygenase-1 (HO-1)—a resistance mechanism in chronic myeloid leukemia [6]. Concurrently, structural simplification efforts identified the unadorned scaffold as a ligand-efficient fragment suitable for derivatization. Its minimal structure contrasted with complex clinical candidates like GSK2126458 (a PI3K/mTOR inhibitor), yet shared key pharmacophoric elements: (1) a hinge-binding heterocycle, (2) an amide linker, and (3) hydrophobic substituents [7] [8].

Table 2: Evolution of Benzamide-Based Kinase Inhibitors

EraKey Benzamide DerivativesTherapeutic FocusDesign Innovation
1970s–1980sSimple ortho-substituted benzamidesAntiemetics; antipsychoticsSerendipitous discovery
1990s–2000sHydroxamic acid derivatives (e.g., trichostatin A)HDAC inhibitionIncorporation of metal-binding groups
2000s–2010sNilotinib-inspired hybridsBCR-ABL kinase inhibitionFusion with pyridinylaminopyrimidine scaffolds
2010s–Present5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide derivativesPI3K/mTOR/PERK pathway inhibitionFragment-based optimization; water-displacement strategies

Recent innovations exploit this scaffold’s capacity for "water-displacement" in kinase active sites. Crystallographic studies revealed that the pyridinyl nitrogen and amide carbonyl could replace water molecules bridging PI3Kγ with Asp841 and Tyr867—a strategy enhancing binding entropy and affinity. This principle underpins advanced derivatives like AMG 511, where structural elaboration yielded picomolar inhibitors [3] [8].

Role in Targeting Dysregulated Signaling Pathways (e.g., PI3K/AKT/mTOR)

5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide derivatives potently intercept hyperactivated oncogenic pathways, particularly the PI3K/AKT/mTOR cascade. This pathway’s dysregulation—via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase overexpression—occurs in >50% of cancers. The scaffold’s ability to occupy both PI3K and mTOR ATP-binding sites stems from its mimicry of the purine ring system and adaptability to divergent hinge regions. Biochemical profiling demonstrates that optimized analogs inhibit PI3Kα with IC₅₀ values of 5–50 nM while suppressing downstream phospho-AKT (Ser473) and phospho-S6 ribosomal protein in cellular assays [7] [8] [10].

A critical mechanistic innovation involves circumventing feedback activation within the pathway. Selective mTOR inhibitors (e.g., rapalogs) trigger compensatory PI3K signaling via IGF-1R, limiting their efficacy. Derivatives like (S)-C5 and (S)-C8—generated by appending quinazolin-4(3H)-one to the benzamide’s 5-amino group—concurrently inhibit PI3Kα (IC₅₀ = 8.2 nM) and mTOR (IC₅₀ = 12.7 nM), blocking this escape route. X-ray crystallography confirms simultaneous engagement with PI3Kα’s affinity pocket (via quinazolinone) and hinge region (via benzamide-pyridinyl core), explaining their dual-targeting capability [8].

Table 3: Inhibitory Activity of Key Derivatives Against PI3K/AKT/mTOR Components

Derivative StructurePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular pAKT Reduction (%, 1 μM)Antiproliferative Activity (GI₅₀, μM)
Parent scaffold>10,000>10,000<10%>100 (HCT-116, MCF-7)
5-(Quinolin-6-yl) substitution4231065%1.8 (HCT-116)
5-(3-Cyclopropylquinazolin-4(3H)-one-6-yl)8.212.792%0.11 (HCT-116)
5-(2-Acetylaminobenzo[d]thiazol-6-yl)6.59.395%0.07 (MCF-7)

The scaffold’s versatility extends to PERK inhibition—a key endoplasmic reticulum stress sensor implicated in tumor survival. Researchers exploited the 5-amino group for appending arylacetamide moieties, yielding compounds like (R)-28 that inhibit PERK with IC₅₀ = 3.4 nM. In 786-O renal carcinoma xenografts, this derivative achieved 70% oral bioavailability and dose-dependent tumor regression by disrupting integrated stress response (ISR) signaling [5]. Such advancements highlight the scaffold’s capacity for addressing parallel oncogenic pathways through rational structural modulation.

Emerging evidence suggests activity against additional nodes: Aurora kinases and MPS1 involved in mitotic regulation. Fragment expansion strategies incorporating methylpyrazole or aminopyrimidine at the 5-position generated ligands with Kd < 100 nM for these targets, further exemplifying the scaffold’s broad utility in oncology chemical biology [2] [8]. This multitarget potential positions 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide as a cornerstone for next-generation kinase therapeutics.

Properties

CAS Number

896160-66-0

Product Name

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

IUPAC Name

5-amino-2-methoxy-N-pyridin-3-ylbenzamide

Molecular Formula

C13H13N3O2

Molecular Weight

243.266

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)

InChI Key

RIEXTPKPELUDMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.